1-Benzhydrylpiperazin-2-one

Catalog No.
S8590633
CAS No.
M.F
C17H18N2O
M. Wt
266.34 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzhydrylpiperazin-2-one

Product Name

1-Benzhydrylpiperazin-2-one

IUPAC Name

1-benzhydrylpiperazin-2-one

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C17H18N2O/c20-16-13-18-11-12-19(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2

InChI Key

JYUKUNUXCSPHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3

1-Benzhydrylpiperazin-2-one is a chemical compound characterized by its structural features, which include a piperazine ring substituted with a benzhydryl group at the nitrogen atom. This compound belongs to a class of piperazine derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications. The molecular formula for 1-benzhydrylpiperazin-2-one is C17_{17}H20_{20}N2_2O, and its structure can be represented as follows:

text
O ||C6H5-CH- N | \ C C | | H2C H2C

The compound exhibits a carbonyl group at the second position of the piperazine ring, contributing to its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The nitrogen atom in the piperazine ring can act as a nucleophile, allowing for substitutions with electrophiles.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or amines.

These reactions are significant for modifying the compound's structure to enhance its biological properties or create derivatives with specific functionalities.

Research has indicated that 1-benzhydrylpiperazin-2-one and its derivatives exhibit various biological activities. Notably, they have been studied for their potential as:

  • Human Carbonic Anhydrase Inhibitors: Certain derivatives have shown effectiveness in inhibiting human carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in the body. For instance, studies on related compounds have demonstrated their ability to bind selectively to different isoforms of these enzymes, indicating potential applications in treating conditions like glaucoma and edema .
  • Antidepressant and Antipsychotic Effects: The structural similarity of 1-benzhydrylpiperazin-2-one to known psychoactive compounds suggests potential antidepressant or antipsychotic properties, although more research is needed to confirm these effects.

Several synthetic routes have been developed for producing 1-benzhydrylpiperazin-2-one:

  • Cyclization Method: This involves the reaction of benzhydryl chloride with piperazine in the presence of a base, leading to the formation of the piperazine ring.
  • Mannich Reaction: A common approach includes the Mannich reaction where formaldehyde and secondary amines react with ketones or aldehydes to yield substituted piperazines.
  • Oxidation of Precursors: Starting from 1-benzhydrylpiperazine, oxidation reactions can be employed to introduce the carbonyl group at the second position.

These methods allow for variations in substituents and functional groups, enabling the synthesis of a wide range of derivatives for further study.

1-Benzhydrylpiperazin-2-one has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Its derivatives are explored for developing new medications targeting neurological disorders due to their potential psychoactive properties.
  • Biochemical Research: As a selective inhibitor of human carbonic anhydrases, it serves as a valuable tool in studying enzyme mechanisms and developing therapeutic agents for related diseases.
  • Chemical Probes: It can be utilized as a chemical probe in biological assays to understand receptor interactions and signaling pathways.

Studies examining the interactions of 1-benzhydrylpiperazin-2-one with biological targets have provided insights into its mechanism of action. For example:

  • Binding Affinity Studies: Research on its derivatives has shown varying affinities for human carbonic anhydrase isoforms II and VII, highlighting differences in binding interactions that could influence selectivity and efficacy .
  • Molecular Docking Studies: Computational studies have been employed to predict how these compounds interact with target enzymes at the molecular level, aiding in rational drug design.

Several compounds share structural similarities with 1-benzhydrylpiperazin-2-one. Here’s a comparison highlighting unique features:

Compound NameStructural FeaturesBiological Activity
1-BenzylpiperazineBenzyl group instead of benzhydrylPsychoactive effects
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideContains additional sulfonamide moietySelective human carbonic anhydrase inhibitor
N-(Diphenylmethyl)piperazineSimilar piperazine structure but different substituentsPotential anti-inflammatory properties

The uniqueness of 1-benzhydrylpiperazin-2-one lies in its specific structural configuration that allows for distinct interactions with biological targets, particularly its selectivity towards human carbonic anhydrases compared to other similar compounds.

Molecular Architecture

1-Benzhydrylpiperazin-2-one (C₁₇H₁₈N₂O) features a six-membered piperazine ring with a ketone group at position 2 and a benzhydryl group (diphenylmethyl) attached to the nitrogen at position 1. The benzhydryl group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier permeability, while the ketone contributes to hydrogen-bonding interactions with biological targets.

Key Structural Features:

  • Piperazine Core: Facilitates conformational flexibility, enabling interactions with diverse biological receptors.
  • Benzhydryl Substituent: Enhances lipid solubility, potentially improving pharmacokinetic properties.
  • Ketone Functional Group: Serves as a hydrogen-bond acceptor, critical for binding to enzymatic active sites.

Comparative Analysis with Related Compounds

The structural uniqueness of 1-benzhydrylpiperazin-2-one becomes evident when compared to analogs:

CompoundStructural DifferencesBiological Activity
1-BenzylpiperazineBenzyl group instead of benzhydrylPsychoactive effects
NorcyclizineLacks ketone groupAntihistamine properties
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideSulfonamide moiety addedCarbonic anhydrase inhibition

This table highlights how minor structural modifications significantly alter biological activity, underscoring the importance of the ketone group in 1-benzhydrylpiperazin-2-one.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.141913202 g/mol

Monoisotopic Mass

266.141913202 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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